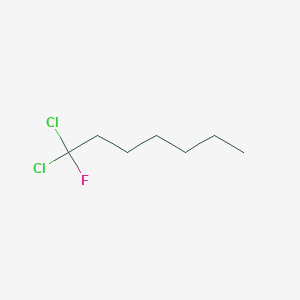
1,1-Dichloro-1-fluoroheptane
Overview
Description
1,1-Dichloro-1-fluoroheptane is a chemical compound . It is one of the three isomers of dichlorofluoroethane . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .
Synthesis Analysis
1,1-Dichloro-1-fluoroethane can be produced by reacting hydrofluoric acid with 1,1,1-trichloroethane . The reaction can be improved by using a perfluoroalkanesulphonic acid, in particular trifluoromethanesulphonic acid, as a catalyst .Molecular Structure Analysis
The 1,1-dichloro-1-fluoroheptane molecule contains a total of 22 bond(s). There are 9 non-H bond(s) and 4 rotatable bond(s) .Chemical Reactions Analysis
1,1-Dichloro-1-fluoroethane is a haloalkane with the formula C2H3Cl2F . It is one of the three isomers of dichlorofluoroethane . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .Physical And Chemical Properties Analysis
1,1-Dichloro-1-fluoroethane can be a non-flammable, colourless liquid under room-temperature atmospheric conditions . The compound is very volatile with a boiling point of 32°C . Its critical temperature is near 204°C . Its smell has been described as “usually ethereal” (like ether) .Scientific Research Applications
Infrared Absorption and Atmospheric Monitoring
1,1-Dichloro-1-fluoroethane (a related compound) is utilized in applications such as foam blowing and precision cleaning but is being phased out due to its ozone-depleting potential. Research on its infrared absorption cross sections is crucial for monitoring its concentration in the atmosphere, aiding in environmental protection efforts (Harrison, 2019).
Organic Synthesis and Chemical Reactions
- Studies on the thermal decomposition of certain hepta(methoxycarbonyl) compounds in the presence of allyl or propargyl halides have highlighted the role of 1,1-Dichloro-1-fluoroheptane in forming pyrazolines or pyrazoles, indicating its importance in synthetic organic chemistry (Tomilov et al., 2012).
- Research into the efficient asymmetric synthesis of silanediol precursors from 1,5-dihydrosiloles showcases the potential of using fluorinated compounds like 1,1-Dichloro-1-fluoroheptane in creating reactive intermediates for organosilicon chemistry (Sen et al., 2007).
Material Science and Polymer Chemistry
- New polyunsaturated organosilicon dendrimers based on 1,1-diethynyl- and 1-vinyl-1-ethynylsilacycloalkanes have been synthesized, demonstrating the utility of halogenated compounds in the development of advanced materials (Zhilitskaya et al., 2006).
- The synthesis and structural study of fluorinated telomers, including reactions with 1,1-difluoro-2-chloroethylene, point towards the significance of fluorinated compounds in producing materials with unique properties (Guiot et al., 2002).
Environmental Chemistry and Pollution Control
- Aliphatic Carbon-Fluorine bond activation studies using transition metal complexes highlight methods for the disposal or transformation of fluorocarbons, contributing to environmental sustainability efforts (Kraft et al., 2000).
Safety And Hazards
1,1-Dichloro-1-fluoroethane may be incompatible with strong oxidizing and reducing agents. May be incompatible with some amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . An explosion occurred when an emptied drum of this compound was cut into by a grinder; may be more flammable than once thought .
Future Directions
1,1-Dichloro-1-fluoroethane is mainly used as a solvent and foam blowing agent under the names R-141b and HCFC-141b . It is a class 2 ozone depleting substance undergoing a global phaseout from production and use under the Montreal Protocol since the late 1990s . It is being replaced by HFCs within some applications .
properties
IUPAC Name |
1,1-dichloro-1-fluoroheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2F/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXOCTRNGMJBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-1-fluoroheptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



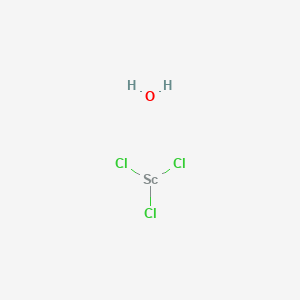
![1-[4-(4-Benzoylpiperidino)-3-nitrophenyl]-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041030.png)
![4-(3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acryloyl)benzonitrile](/img/structure/B3041031.png)
![1-[(2,4-Difluorophenyl)sulphonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041032.png)
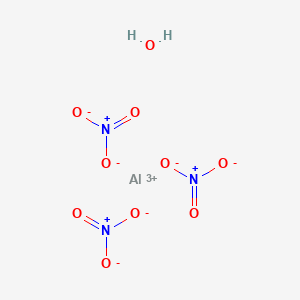

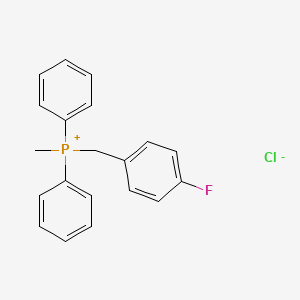
![2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3041036.png)
![N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline](/img/structure/B3041038.png)
![methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate](/img/structure/B3041040.png)
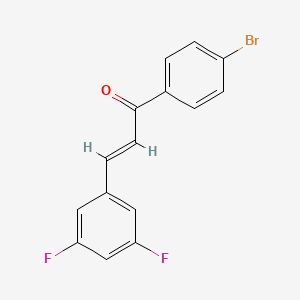
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041047.png)
![methyl (4Z)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[[2,6-dichloro-4-(trifluoromethyl)phenyl]methylidene]-5-oxopyrazole-3-carboxylate](/img/structure/B3041048.png)
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041049.png)